molecular formula C12H19NO B12981649 2-(1-Aminopentyl)-4-methylphenol

2-(1-Aminopentyl)-4-methylphenol

Cat. No.: B12981649
M. Wt: 193.28 g/mol
InChI Key: WZQGTASFNJTQMR-UHFFFAOYSA-N
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Description

2-(1-Aminopentyl)-4-methylphenol is an organic compound that features both an amine group and a phenol group in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopentyl)-4-methylphenol can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, a haloalkane such as 1-bromopentane can react with 4-methylphenol in the presence of a base to form the desired compound . Another method involves the reduction of nitriles or amides to amines using reducing agents like lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopentyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones

    Reduction: Secondary or tertiary amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

2-(1-Aminopentyl)-4-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Aminopentyl)-4-methylphenol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminopentyl)phenol
  • 4-Methylphenol
  • 1-Aminopentane

Uniqueness

2-(1-Aminopentyl)-4-methylphenol is unique due to the presence of both an amine and a phenol group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(1-aminopentyl)-4-methylphenol

InChI

InChI=1S/C12H19NO/c1-3-4-5-11(13)10-8-9(2)6-7-12(10)14/h6-8,11,14H,3-5,13H2,1-2H3

InChI Key

WZQGTASFNJTQMR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)C)O)N

Origin of Product

United States

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